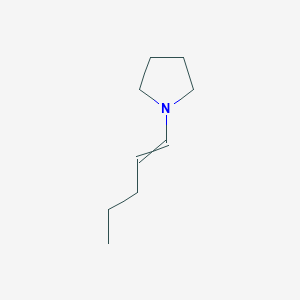
1,3-Butadiene, 2-chloro-, dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butadiene, 2-chloro-, dimer, also known as Dichlorobutene, is a synthetic organic compound that is widely used in various industrial applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. This compound is primarily used as a cross-linking agent in the production of rubber products, such as tires, hoses, and gaskets. In recent years, there has been increasing interest in the scientific research application of this compound due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 1,3-Butadiene, 2-chloro-, dimer is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It may also stimulate the production of certain immune cells, which can help to fight off viral infections and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Butadiene, 2-chloro-, dimer can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Butadiene, 2-chloro-, dimer in lab experiments is its relatively low cost and availability. It is also easy to handle and store, and can be used in a variety of different assays and experiments. However, there are also some limitations to its use. For example, it can be toxic at high concentrations, and may require special handling and disposal procedures. It may also have variable effects depending on the cell type or experimental conditions used.
未来方向
There are many potential future directions for research on 1,3-Butadiene, 2-chloro-, dimer. One area of interest is its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Further research is also needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or toxicity issues.
合成方法
The synthesis of 1,3-Butadiene, 2-chloro-, dimer can be achieved through a variety of methods. The most common method involves the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction produces a mixture of dichlorobutenes, which can be separated and purified through fractional distillation. Other methods include the reaction of 1,4-dichlorobutene with a reducing agent or the reaction of 1,3-butadiene with hydrochloric acid.
科学研究应用
1,3-Butadiene, 2-chloro-, dimer has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have a positive effect on the immune system, and may be useful in the treatment of autoimmune diseases.
属性
CAS 编号 |
14523-89-8 |
|---|---|
产品名称 |
1,3-Butadiene, 2-chloro-, dimer |
分子式 |
C26H38N2O4 |
分子量 |
177.07 g/mol |
IUPAC 名称 |
2-chlorobuta-1,3-diene |
InChI |
InChI=1S/2C4H5Cl/c2*1-3-4(2)5/h2*3H,1-2H2 |
InChI 键 |
XXPCAAFTBIEPEP-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
规范 SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
同义词 |
1,3-BUTADIENE,2-CHLORO-,DIME |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



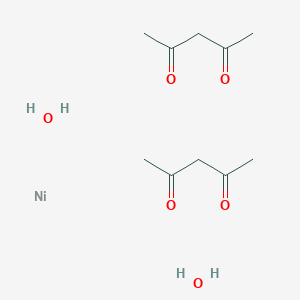

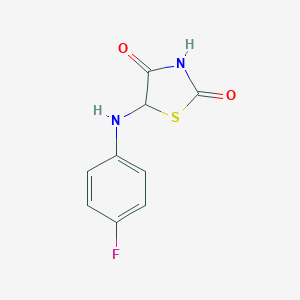
![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)

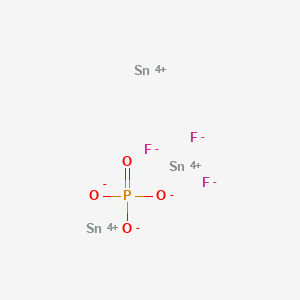
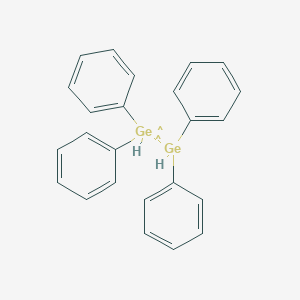
![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

